![molecular formula C10H8O2S B13348129 4-Methoxybenzo[b]thiophene-3-carbaldehyde](/img/structure/B13348129.png)
4-Methoxybenzo[b]thiophene-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxybenzo[b]thiophene-3-carbaldehyde is a heterocyclic compound that contains a thiophene ring fused with a benzene ring and a methoxy group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxybenzo[b]thiophene-3-carbaldehyde typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method is the reaction of benzo[b]thiophene-3-carbaldehyde with methoxy-substituted reagents in the presence of a catalyst. For example, the reaction of benzo[b]thiophene-3-carbaldehyde with methoxybenzene in the presence of a base such as potassium hydroxide can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
4-Methoxybenzo[b]thiophene-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: 4-Methoxybenzo[b]thiophene-3-carboxylic acid.
Reduction: 4-Methoxybenzo[b]thiophene-3-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
4-Methoxybenzo[b]thiophene-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the development of bioactive molecules with potential therapeutic properties.
Industry: It is utilized in the production of organic semiconductors and materials for electronic devices.
作用機序
The mechanism of action of 4-Methoxybenzo[b]thiophene-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxy group and the aldehyde functionality play crucial roles in its binding affinity and specificity towards these targets. The compound’s ability to undergo various chemical transformations also contributes to its versatility in different applications .
類似化合物との比較
Similar Compounds
Benzo[b]thiophene-3-carbaldehyde: Lacks the methoxy group, which can affect its reactivity and applications.
4-Methoxybenzo[b]thiophene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4-Methoxybenzo[b]thiophene-3-methanol: The aldehyde group is reduced to an alcohol.
Uniqueness
4-Methoxybenzo[b]thiophene-3-carbaldehyde is unique due to the presence of both the methoxy group and the aldehyde functionality, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis and medicinal chemistry .
特性
分子式 |
C10H8O2S |
|---|---|
分子量 |
192.24 g/mol |
IUPAC名 |
4-methoxy-1-benzothiophene-3-carbaldehyde |
InChI |
InChI=1S/C10H8O2S/c1-12-8-3-2-4-9-10(8)7(5-11)6-13-9/h2-6H,1H3 |
InChIキー |
SQUSFGJSJZZTQQ-UHFFFAOYSA-N |
正規SMILES |
COC1=C2C(=CC=C1)SC=C2C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2,5-Dioxaspiro[3.5]nonan-8-yl)ethan-1-ol](/img/structure/B13348053.png)
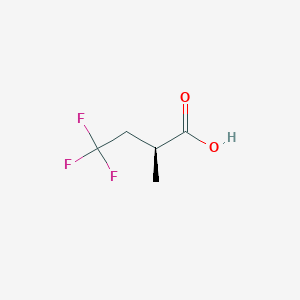



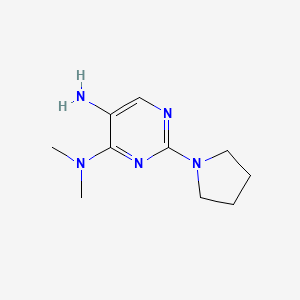
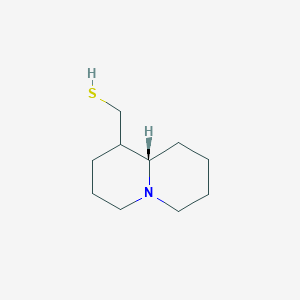
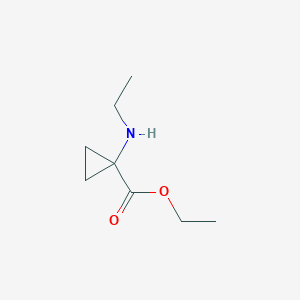

![2-(Benzo[d]isoxazol-5-yl)propan-1-amine](/img/structure/B13348105.png)
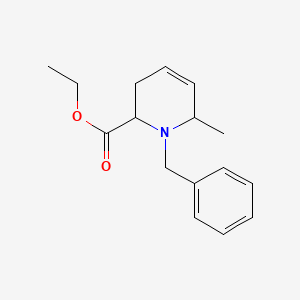
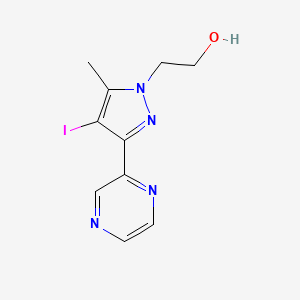
![1-isopropyl-6-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13348121.png)
![2-methyl-N-[[4-(2-pyrrolidin-1-ylsulfonylphenyl)phenyl]methyl]propan-1-amine](/img/structure/B13348126.png)
